4-Fluoro-3-(trifluoromethyl)benzoic acid

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Selecting 4-Fluoro-3-(trifluoromethyl)benzoic acid (CAS 67515-55-3) over regioisomers is critical for reproducible outcomes. Its 4-F/3-CF₃ pattern directs glycine conjugation metabolism—unlike the glucuronidation pathway of the 2-CF₃ analog—optimizing drug candidate in vivo profiles. The para-fluoro group enables strategic SNAr amination, essential for benzoylguanidine derivatives and kinase inhibitors. With LogP 3.15, this isomer ensures consistent membrane permeability and cross-coupling reactivity. Insist on this specific CAS to avoid metabolic and synthetic variability in pharmaceutical and agrochemical programs.

Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
CAS No. 67515-55-3
Cat. No. B1297530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethyl)benzoic acid
CAS67515-55-3
Molecular FormulaC8H4F4O2
Molecular Weight208.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(F)(F)F)F
InChIInChI=1S/C8H4F4O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14)
InChIKeyWZBPZYCJUADXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(trifluoromethyl)benzoic Acid (CAS 67515-55-3): Key Physical and Chemical Properties for Procurement


4-Fluoro-3-(trifluoromethyl)benzoic acid (CAS 67515-55-3) is a fluorinated aromatic carboxylic acid with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol [1]. This compound is characterized by the presence of a fluorine atom at the para position and a trifluoromethyl group at the meta position relative to the carboxylic acid moiety. Its key physical properties include a melting point of 114–116 °C (lit.), a predicted boiling point of 256.9±40.0 °C, a density of 1.489±0.06 g/cm³ (predicted), a predicted pKa of 3.71±0.10, and a LogP value of 3.15 . It appears as a white to almost white powder or crystalline solid and is soluble in methanol . This compound is widely recognized as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors .

Why Substituting 4-Fluoro-3-(trifluoromethyl)benzoic Acid with a Generic Analog Compromises Synthetic Outcomes


Substituting 4-fluoro-3-(trifluoromethyl)benzoic acid (CAS 67515-55-3) with a close analog, such as its regioisomer 3-fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7) or a non-fluorinated benzoic acid, is not chemically equivalent and leads to divergent outcomes in both reactivity and application. The precise positioning of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring dictates the compound's electronic properties, lipophilicity (LogP ~3.15), and metabolic fate . For instance, a structure-metabolism study in rats demonstrated that 4-fluoro-3-(trifluoromethyl)benzoic acid (compound 14 in the study) is preferentially metabolized via glycine conjugation, whereas its regioisomer 4-fluoro-2-(trifluoromethyl)benzoic acid (compound 13) is predominantly glucuronidated [1]. Such a fundamental shift in metabolic pathway highlights how subtle structural changes can drastically alter the in vivo behavior of a drug candidate derived from this scaffold. Furthermore, the specific substitution pattern influences the compound's utility in cross-coupling reactions; the 4-fluoro group serves as a nucleophilic substitution handle in SNAr reactions, enabling the introduction of diverse amines, as exemplified in the synthesis of a benzoylguanidine drug candidate, a reactivity profile not shared by all isomers [2]. Therefore, relying on a generic substitution without considering these distinct physicochemical and biochemical properties introduces significant risk and variability into both research and industrial processes.

Quantitative Evidence for Selecting 4-Fluoro-3-(trifluoromethyl)benzoic Acid over Closest Analogs


Regioisomeric Advantage: Divergent Metabolic Fate of 4-Fluoro-3-(trifluoromethyl)benzoic Acid vs. Its 2-Trifluoromethyl Isomer

The substitution pattern on the benzoic acid ring directly controls the primary route of metabolic conjugation in vivo. In a comparative in vivo rat study, 4-fluoro-3-(trifluoromethyl)benzoic acid (Compound 14) was found to primarily undergo glycine conjugation. This contrasts with its close analog, 4-fluoro-2-(trifluoromethyl)benzoic acid (Compound 13), which was metabolized predominantly via glucuronidation [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Functional Reactivity: 4-Fluoro Group as a Strategic Handle for SNAr Displacement

The 4-fluoro substituent in 4-fluoro-3-(trifluoromethyl)benzoic acid is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing trifluoromethyl and carboxylic acid groups. This allows for its selective displacement by nitrogen nucleophiles, a reactivity profile that enables the modular synthesis of complex drug-like molecules. In a documented patent synthesis, the methyl ester of this compound undergoes displacement with N-benzylpiperazine in hot DMSO, a key step in constructing a benzoylguanidine derivative [1]. This reactivity is not equally accessible with other isomers or non-fluorinated analogs, which would require harsher conditions or alternative, less efficient synthetic routes.

Organic Synthesis Medicinal Chemistry SNAr Reaction

Lipophilicity Advantage: A 63-Fold Increase in Calculated LogP Relative to Unsubstituted Benzoic Acid

The introduction of fluorine and trifluoromethyl groups dramatically increases the lipophilicity of the benzoic acid scaffold, a critical parameter for membrane permeability and bioavailability. The calculated LogP for 4-fluoro-3-(trifluoromethyl)benzoic acid is 3.15 . In stark contrast, unsubstituted benzoic acid has a LogP of 1.87 [1]. This difference corresponds to a >63-fold increase in the octanol-water partition coefficient (calculated as 10^(3.15-1.87) ≈ 19.05).

Drug Design ADME Physicochemical Properties

Regioisomeric Purity Verification: Melting Point as a Simple QC Metric for Distinguishing Isomers

A simple melting point determination provides a robust, low-cost method for verifying the identity and purity of 4-fluoro-3-(trifluoromethyl)benzoic acid. The target compound has a reported melting point of 114-116 °C (lit.) . This is significantly distinct from its common regioisomer, 3-fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7), which has a substantially higher melting point of 174-178 °C (or 176 °C) [1]. A melting point below 120 °C would immediately indicate contamination with the 3-fluoro isomer or a different substitution pattern.

Quality Control Analytical Chemistry Procurement

High-Value Research and Industrial Applications for 4-Fluoro-3-(trifluoromethyl)benzoic Acid


Pharmaceutical Intermediates: Synthesis of Kinase Inhibitors and Anti-inflammatory Agents

Due to its enhanced lipophilicity (LogP 3.15) and strategic fluorine substitution pattern, 4-fluoro-3-(trifluoromethyl)benzoic acid is a preferred intermediate for synthesizing drug candidates where improved membrane permeability and metabolic stability are required. Its utility is demonstrated in patent literature for constructing benzoylguanidine derivatives [1] and is further supported by its use as a building block for kinase inhibitors and anti-inflammatory agents . The distinct metabolic fate of this isomer (glycine conjugation) relative to others provides a rationale for its selection in optimizing a drug candidate's in vivo profile [2].

Agrochemical Research: Development of Next-Generation Herbicides and Fungicides

The compound's high lipophilicity and the electron-withdrawing nature of its substituents contribute to the efficacy and environmental persistence of derived agrochemicals. It serves as a critical intermediate in the design of novel herbicides and fungicides, where the trifluoromethyl group is known to enhance target binding and metabolic stability, leading to more potent and longer-lasting crop protection agents [3]. The specific isomer is crucial, as its electronic and steric properties directly influence the biological activity of the final agrochemical product.

Material Science: Building Block for Advanced Polymers and Coatings

The unique combination of fluorine and a trifluoromethyl group on the benzoic acid core allows for the fine-tuning of material properties. 4-Fluoro-3-(trifluoromethyl)benzoic acid can be incorporated into polymer architectures to enhance hydrophobicity, thermal stability, and chemical resistance [4]. The precise substitution pattern can influence the dielectric properties and surface energy of resulting materials, making it a valuable monomer for specialty plastics and advanced coatings used in electronics and other demanding applications [4].

Organic Synthesis Methodology: Model Substrate for SNAr and Cross-Coupling Reactions

The compound's reactivity profile makes it an excellent model substrate for investigating nucleophilic aromatic substitution (SNAr) reactions and transition metal-catalyzed cross-couplings. The 4-fluoro group is activated for displacement, allowing for the systematic study of reaction conditions and scope [1]. Its compatibility with Suzuki-Miyaura and other cross-coupling reactions makes it a versatile building block for assembling complex molecular architectures, facilitating the development of new synthetic methodologies in academic and industrial laboratories.

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